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Compound of Interest

Compound Name: 4-Chloro-3,5-dinitropyridine

Cat. No.: B135801 Get Quote

Technical Guide: 4-Chloro-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitropyridine, a

key heterocyclic building block. This document details its physicochemical properties, outlines a

plausible synthetic route, describes its reactivity—particularly in nucleophilic aromatic

substitution (SNAr) reactions—and presents relevant data for researchers in organic synthesis

and drug discovery.

Core Molecular Information
4-Chloro-3,5-dinitropyridine is a substituted pyridine ring bearing a chloro group and two nitro

groups. These electron-withdrawing substituents make the pyridine ring highly electron-

deficient and susceptible to nucleophilic attack, rendering it a valuable intermediate in the

synthesis of more complex molecules.

Molecular Formula and Weight
The fundamental properties of 4-Chloro-3,5-dinitropyridine are summarized in the table

below.
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Property Value Citation(s)

Molecular Formula C₅H₂ClN₃O₄ [1][2]

Molecular Weight 203.54 g/mol [1]

IUPAC Name 4-chloro-3,5-dinitropyridine [1]

CAS Number 10425-70-4 [1][2]

Physicochemical Properties (Computed)
The following table outlines key computed physicochemical properties of 4-Chloro-3,5-
dinitropyridine.

Property Value Citation(s)

XLogP3-AA 1.1 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
5 [1]

Rotatable Bond Count 0 [1]

Exact Mass 202.9733832 Da [1]

Topological Polar Surface Area 105 Å² [1]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Chloro-3,5-
dinitropyridine is not readily available in the reviewed literature, a plausible synthetic route

involves the nitration of a 4-chloropyridine precursor. The following protocol is adapted from

established procedures for the nitration of similar pyridine derivatives.

Plausible Synthesis: Nitration of 4-Chloropyridine
The synthesis of 4-Chloro-3,5-dinitropyridine can be envisaged via the direct nitration of 4-

chloropyridine using a strong nitrating agent, such as a mixture of fuming nitric acid and
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concentrated sulfuric acid.

Reaction Scheme:

4-Chloropyridine 4-Chloro-3,5-dinitropyridine
HNO₃, H₂SO₄

Click to download full resolution via product page

A plausible synthetic pathway for 4-Chloro-3,5-dinitropyridine.

Experimental Protocol (Adapted):

Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a

magnetic stirrer, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in

an ice bath.

Reaction: Slowly add 4-chloropyridine to the cooled nitrating mixture with continuous stirring,

ensuring the temperature is maintained at a low level.

Reaction Monitoring: The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is poured onto crushed ice.

Extraction and Purification: The product can be extracted with a suitable organic solvent. The

organic layer is then washed, dried, and concentrated under reduced pressure. Further

purification can be achieved by recrystallization or column chromatography.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions.

Chemical Reactivity and Applications
The primary reactivity of 4-Chloro-3,5-dinitropyridine is characterized by nucleophilic

aromatic substitution (SNAr), where the chloride ion is displaced by a nucleophile. The two nitro

groups strongly activate the pyridine ring for this type of reaction.
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Nucleophilic Aromatic Substitution (SNAr)
This reaction is central to the utility of 4-Chloro-3,5-dinitropyridine as a synthetic

intermediate. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be

used to introduce diverse functionalities at the 4-position of the pyridine ring.

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-

stabilized intermediate known as a Meisenheimer complex.

4-Chloro-3,5-dinitropyridine + Nu⁻ Meisenheimer Complex
(Resonance Stabilized Anion)

Addition of Nucleophile (Rate-determining step)
4-Substituted-3,5-dinitropyridine + Cl⁻

Elimination of Leaving Group (Cl⁻)

Click to download full resolution via product page

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol for SNAr with an Amine
(Example)
The following is a general procedure for the reaction of a chloro-dinitropyridine derivative with

an amine, which can be adapted for 4-Chloro-3,5-dinitropyridine.

Reactant Mixture: Dissolve 4-Chloro-3,5-dinitropyridine in a suitable solvent (e.g.,

methanol, ethanol, or acetonitrile).

Addition of Nucleophile: Add the desired amine to the solution. The reaction is typically

carried out at room temperature or with gentle heating.

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

Product Isolation: The product may precipitate from the reaction mixture upon cooling or can

be isolated by removing the solvent and purifying the residue by crystallization or

chromatography.

Spectroscopic and Analytical Data
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Due to the limited availability of direct experimental spectra for 4-Chloro-3,5-dinitropyridine,

the following data is predicted based on the analysis of structurally related compounds.

Predicted ¹H NMR Data
The ¹H NMR spectrum of 4-Chloro-3,5-dinitropyridine is expected to be simple, showing a

single signal for the two equivalent protons on the pyridine ring.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.0 - 9.2 Singlet (s) 2H H-2, H-6

Note: The exact chemical shift is influenced by the solvent.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three

different carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment

~150 - 155 C-2, C-6

~140 - 145 C-4

~135 - 140 C-3, C-5

Predicted IR Spectroscopy Data
The infrared spectrum would be characterized by the stretching vibrations of the nitro groups

and the C-Cl bond.
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Wavenumber (cm⁻¹) Assignment

~1520 - 1560 Asymmetric NO₂ stretch

~1340 - 1360 Symmetric NO₂ stretch

~1000 - 1100 C-Cl stretch

~1600 - 1650 C=N and C=C ring stretches

This technical guide provides a foundational understanding of 4-Chloro-3,5-dinitropyridine for

its application in research and development. For specific applications, further optimization of

the outlined protocols is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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